2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic compound that features a piperidine ring fused to a cinnoline core
Mechanism of Action
Target of Action
The primary targets of the compound “2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one” are currently unknown. Piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperidine derivatives are known to have a wide variety of biological activities , suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been explicitly reported in the literature. The impact of these properties on the bioavailability of the compound is therefore unknown. Piperidine derivatives are generally synthesized for their potential as pharmaceuticals
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities , suggesting that they may have diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Construction of the Cinnoline Core: The cinnoline core is often constructed via cyclization reactions involving appropriate precursors.
Coupling of Piperidine and Cinnoline Units: The final step involves coupling the piperidine ring with the cinnoline core, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective catalysts, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or hydride donors like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidinones and spiropiperidines share structural similarities with 2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one.
Cinnoline Derivatives: Other cinnoline-based compounds with different substituents on the core structure.
Uniqueness
What sets this compound apart is its unique combination of a piperidine ring and a cinnoline core, which may confer distinct biological activities and chemical properties not observed in other similar compounds.
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-14-9-12-3-1-2-4-13(12)16-17(14)10-11-5-7-15-8-6-11/h9,11,15H,1-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNELVHKODBGPSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.